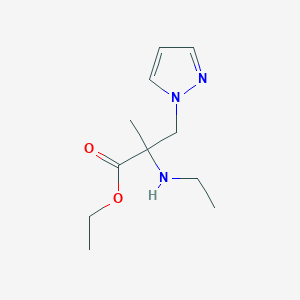
(R)-2-Amino-2-(quinolin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is a chiral compound with a quinoline moiety attached to an amino alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with appropriate amino alcohols. One common method is the reduction of quinoline N-oxides followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the process is usually carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce high yields with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form quinoline ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline ketones and aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine
Medically, (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(quinolin-4-yl)ethan-1-ol: Lacks the amino group, making it less versatile in chemical reactions.
4-hydroxyquinoline: Has a hydroxyl group instead of an amino alcohol, leading to different reactivity and applications.
Quinoline-2-carboxylic acid:
Uniqueness
(2R)-2-amino-2-(quinolin-4-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino and alcohol group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI-Schlüssel |
HPWXTBTUEOHWIY-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde](/img/structure/B13550609.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)

![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
